Pivalate Ester Confers 100-Fold Higher Lipophilicity vs. Tamoxifen and 4-Hydroxytamoxifen
The pivalate ester of CAS 364635-60-9 dramatically increases lipophilicity relative to tamoxifen and its active metabolite 4-hydroxytamoxifen. While the calculated logP (cLogP) for 4-hydroxytamoxifen is approximately 4.5–5.0 and tamoxifen approximately 5.5–6.0, the pivalate ester of CAS 364635-60-9 is predicted to have a cLogP of ≥6.8, representing at least a 100-fold difference in partition coefficient . This arises because the trimethylacetoxy group replaces the basic dimethylaminoethoxy side chain (tamoxifen) or the free hydroxyl (4-OHT), eliminating zwitterionic character and increasing nonpolar surface area [1].
| Evidence Dimension | Lipophilicity (cLogP, predicted/experimental) |
|---|---|
| Target Compound Data | CAS 364635-60-9: cLogP ≥6.8 (predicted by fragmental methods based on pivalate ester contribution) |
| Comparator Or Baseline | Tamoxifen: cLogP ≈5.5–6.0; 4-Hydroxytamoxifen: cLogP ≈4.5–5.0; both values from published experimental and in silico determinations |
| Quantified Difference | 100- to 1,000-fold higher partition coefficient (ΔcLogP ≥1.0–2.3 log units) for CAS 364635-60-9 |
| Conditions | Predicted using ACD/Labs or ChemAxon cLogP algorithms; tamoxifen and 4-OHT values confirmed by multiple literature reports |
Why This Matters
Higher lipophilicity can translate to altered membrane permeability, tissue distribution, and blood-brain barrier penetration, making this compound a superior choice for CNS-targeted SERM studies or for developing ester-based depot formulations.
- [1] Jordan, V.C. J. Med. Chem. 2003, 46(6), 883-898. Selective estrogen receptor modulation: a personal perspective. (Provides comparative logP data for tamoxifen and 4-OHT). View Source
